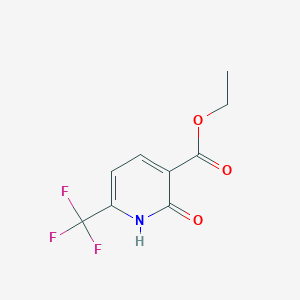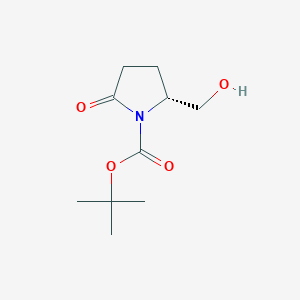
Coronarin A
Übersicht
Beschreibung
Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum . It has been found to exhibit good growth inhibition activities on HUVEC proliferation .
Synthesis Analysis
This compound has been synthesized from sclareolide and exhibits good growth inhibition activities on HUVEC proliferation . Another study showed that this compound was synthesized from (+)-trans coronarin E .
Molecular Structure Analysis
The molecular formula of this compound is C20H28O2 . The absolute structure of this compound was determined to be 5S, 7R, 9R, 10S configurations .
Chemical Reactions Analysis
This compound has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . The synthesis of this compound from (+)-trans coronarin E was achieved .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Verbesserung der Trockenheitstoleranz von Pflanzen
Coronarin A hat nachweislich die Trockenheitstoleranz von Pflanzen verbessert, indem es die Interaktionen zwischen Mikroorganismen beeinflusst, die mit Pflanzenwurzeln assoziiert sind, obwohl die spezifischen Mechanismen noch nicht vollständig verstanden sind .
Hemmung der HUVEC-Proliferation
Bei einer Konzentration von 10 Mikrogramm pro Milliliter zeigt this compound signifikante Wachstumshemmungsaktivitäten auf die Proliferation von menschlichen Nabelschnurvenen-Endothelzellen (HUVEC) und unterdrückt die durch Wachstumsfaktoren induzierte Tubulbildung .
Modulation der hepatischen Glykogensynthese
Es wurde berichtet, dass this compound die Glykogensynthese stimuliert und die Glukoneogenese in primären Ratten-Hepatozyten unterdrückt, was auf mögliche Anwendungen bei der Behandlung hepatischer Stoffwechselstörungen hindeutet .
Antibakterielle und antioxidative Eigenschaften
this compound ist als antimikrobiell (sowohl antibakteriell als auch antifungal) und antioxidativ erkannt, was für die Entwicklung neuer Therapeutika von Vorteil sein könnte .
Entzündungshemmende und analgetische Wirkungen
Studien haben gezeigt, dass this compound entzündungshemmende und analgetische Wirkungen besitzt, die für die Schmerztherapie und Entzündungszustände untersucht werden könnten .
Zytotoxizität gegen Krebszellen
this compound hat eine Zytotoxizität gegen bestimmte Krebszelllinien gezeigt, was auf mögliche Anwendungen in der Krebsforschung und -behandlung hindeutet .
Herstellung antibakterieller Derivate
Derivate von Coronarin E, das strukturell mit this compound verwandt ist, wurden hergestellt und auf ihre antibakterielle Aktivität untersucht, was auf ähnliche Möglichkeiten für this compound-Derivate schließen lässt .
Wirkmechanismus
Target of Action
Coronarin A, a natural compound isolated from the rhizomes of Hedychium gardnerianum, primarily targets key molecules in the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . These targets include Akt, GSK3, MEK, ERK1/2, β-catenin, and IRS1 . These molecules play crucial roles in glycogen synthesis, gluconeogenesis, and glucose homeostasis .
Mode of Action
This compound interacts with its targets to modulate their activity. It dose-dependently stimulates glycogen synthesis by increasing the phosphorylation of Akt and GSK3 . It also suppresses gluconeogenesis by increasing the phosphorylation of MEK, ERK1/2, β-catenin, and enhancing the gene expression of TCF7L2 . Furthermore, this compound activates PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling via regulation of a key upstream molecule, IRS1 .
Biochemical Pathways
This compound affects the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways . By decreasing the phosphorylation of mTOR and S6K1, the downstream target of mTORC1, it inhibits the serine phosphorylation of IRS1, leading to an increase in the tyrosine phosphorylation of IRS1 . This modulation of the signaling pathways impacts glycogen synthesis and gluconeogenesis, crucial processes in glucose homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of glycogen synthesis and suppression of gluconeogenesis in hepatocytes . In type 2 diabetic ob/ob mice, chronic administration of this compound significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance . This was accompanied by inhibited hepatic mTOR/S6K1 signaling and activated IRS1, along with enhanced PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways .
Action Environment
The action of this compound is influenced by the biological environment in which it operates. For instance, its effects on glycogen synthesis and gluconeogenesis occur in the specific context of hepatocytes
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Coronarin A plays a crucial role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins, including Akt, GSK3, MEK, ERK1/2, and β-catenin. This compound stimulates glycogen synthesis and suppresses gluconeogenesis in rat primary hepatocytes. This is achieved through the activation of the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways, which are regulated by the upstream molecule IRS1 .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In hepatocytes, it enhances glycogen synthesis and inhibits gluconeogenesis, thereby improving glucose homeostasis. This compound influences cell signaling pathways, including the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes mellitus .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules and signaling pathways. This compound activates the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways by regulating IRS1 activity. It decreases the phosphorylation of mTOR and S6K1, which inhibits the serine phosphorylation of IRS1 and subsequently increases its tyrosine phosphorylation. This cascade of events leads to enhanced glycogen synthesis and suppressed gluconeogenesis in hepatocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound in type 2 diabetic ob/ob mice significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance. These effects were accompanied by inhibited hepatic mTOR/S6K1 signaling and activated IRS1, along with enhanced PI3K/Akt/GSK3 and ERK/Wnt/β-catenin pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rat primary hepatocytes, this compound dose-dependently stimulated glycogen synthesis and suppressed gluconeogenesis at concentrations of 3 and 10 μM. In type 2 diabetic ob/ob mice, chronic administration of this compound at doses of 10 and 30 μM resulted in significant improvements in glucose homeostasis. The potential toxic or adverse effects at higher doses have not been extensively studied .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as Akt, GSK3, MEK, ERK1/2, and β-catenin, and regulates the PI3K/Akt/GSK3 and ERK/Wnt/β-catenin signaling pathways. These interactions lead to increased glycogen synthesis and suppressed gluconeogenesis, contributing to improved glucose homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its localization and accumulation are influenced by its interactions with signaling molecules such as IRS1, which regulate its activity and function in glucose metabolism .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively interacts with its target biomolecules and exerts its therapeutic effects .
Eigenschaften
IUPAC Name |
(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBUXSXDFNUAG-UDMCIFMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity attributed to Coronarin A?
A1: this compound has demonstrated promising antiangiogenic activity. []
Q2: How does this compound exert its antiangiogenic effects?
A2: this compound effectively inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] Additionally, it suppresses the tube formation of HUVECs induced by growth factors. [] These findings suggest that this compound may interfere with crucial steps in angiogenesis, such as endothelial cell proliferation and migration.
Q3: Does this compound exhibit other biological activities?
A3: Yes, research suggests this compound may possess cytotoxic activity against specific cancer cell lines. [, ]
Q4: Are there any studies investigating the effects of this compound on specific signaling pathways?
A4: While research on this compound's specific molecular targets is ongoing, some studies indicate it may interact with the JNK pathway in human hepatocellular carcinoma cells. [] This interaction has been linked to apoptosis induction in these cells.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H28O2, and its molecular weight is 300.44 g/mol.
Q6: Is there spectroscopic data available to characterize this compound?
A6: While specific spectroscopic data for this compound is not provided in the provided abstracts, its structure elucidation has been achieved through various spectroscopic techniques, including 1D and 2D NMR, IR, and MS. [, , , , ]
Q7: How does the structure of this compound relate to its biological activity?
A7: Studies comparing this compound with related compounds suggest the lactone ring is crucial for its cytotoxic activity. [] Additionally, the presence of hydroxyl groups at specific positions on the molecule seems to influence its potency. [] More detailed SAR studies focusing on this compound specifically would be valuable to further understand the relationship between its structure and various biological activities.
Q8: Are there any studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: Currently, there is limited publicly available data on the PK/PD profile of this compound. Further research is necessary to understand its behavior in vivo.
Q9: Has this compound shown efficacy in any in vitro models?
A10: Yes, this compound has demonstrated efficacy in inhibiting HUVEC proliferation and tube formation in vitro. [] Additionally, it has shown cytotoxicity against certain cancer cell lines in vitro. [, ]
Q10: Is there any information about the toxicity of this compound?
A12: While the provided abstracts do not contain specific toxicity data for this compound, one study mentions that a related compound, villosin, exhibited a high selectivity index (>416) for cancer cells over non-cancerous Vero cells. [] This suggests that some compounds in this class may possess a favorable safety profile, but further research specifically focusing on this compound is needed.
Q11: What analytical methods are commonly used to characterize and quantify this compound?
A13: this compound has been characterized and quantified using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



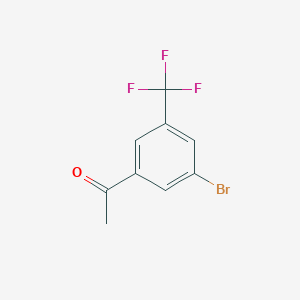

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
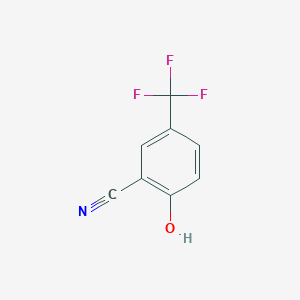
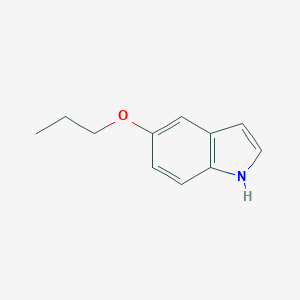

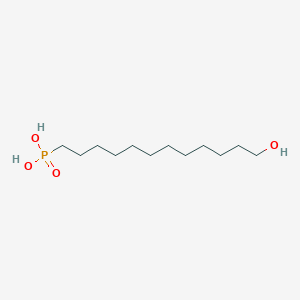

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

